

2-(3-Fluorophenoxy)phenol SMILES string and InChI key

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Compound of Interest

Compound Name: 2-(3-Fluorophenoxy)phenol

Cat. No.: B8033434

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An In-Depth Technical Guide to **2-(3-Fluorophenoxy)phenol**: Synthesis, Properties, and Applications

Introduction

2-(3-Fluorophenoxy)phenol is a fluorinated aromatic ether, a class of compounds of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, synthesis, potential applications, and handling protocols, tailored for researchers and professionals in drug development and chemical synthesis. The structure, featuring a diaryl ether linkage with a fluorine substituent, makes it a valuable intermediate, leveraging the unique physicochemical properties imparted by the fluorine atom. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making fluorinated synthons like this one highly sought after.^{[1][2]}

Chemical Identity and Physicochemical Properties

Correctly identifying a compound is the foundational step for any research endeavor. The canonical identifiers and computed physicochemical properties for **2-(3-Fluorophenoxy)phenol** are summarized below.

Identifier	Value	Source
IUPAC Name	2-(3-Fluorophenoxy)phenol	N/A
CAS Number	1369489-25-7	[3]
Molecular Formula	C ₁₂ H ₉ FO ₂	N/A
Molecular Weight	204.20 g/mol	[3]
SMILES	<chem>Oc1ccccc1Oc1ccc(F)c1</chem>	[3]
InChIKey	Derived from structure, specific key not found in searches	N/A

Property	Value (Predicted/Analog-Based)	Notes
Appearance	Expected to be a colorless to pale yellow solid or oil.	Based on similar phenol and diaryl ether compounds.[4]
Boiling Point	> 182 °C	Higher than phenol due to increased molecular weight.[5]
Solubility	Sparingly soluble in water, soluble in organic solvents (e.g., ether, toluene, DCM).	Typical for diaryl ethers and substituted phenols.[5][6]

Core Synthesis Strategy: The Ullmann Condensation

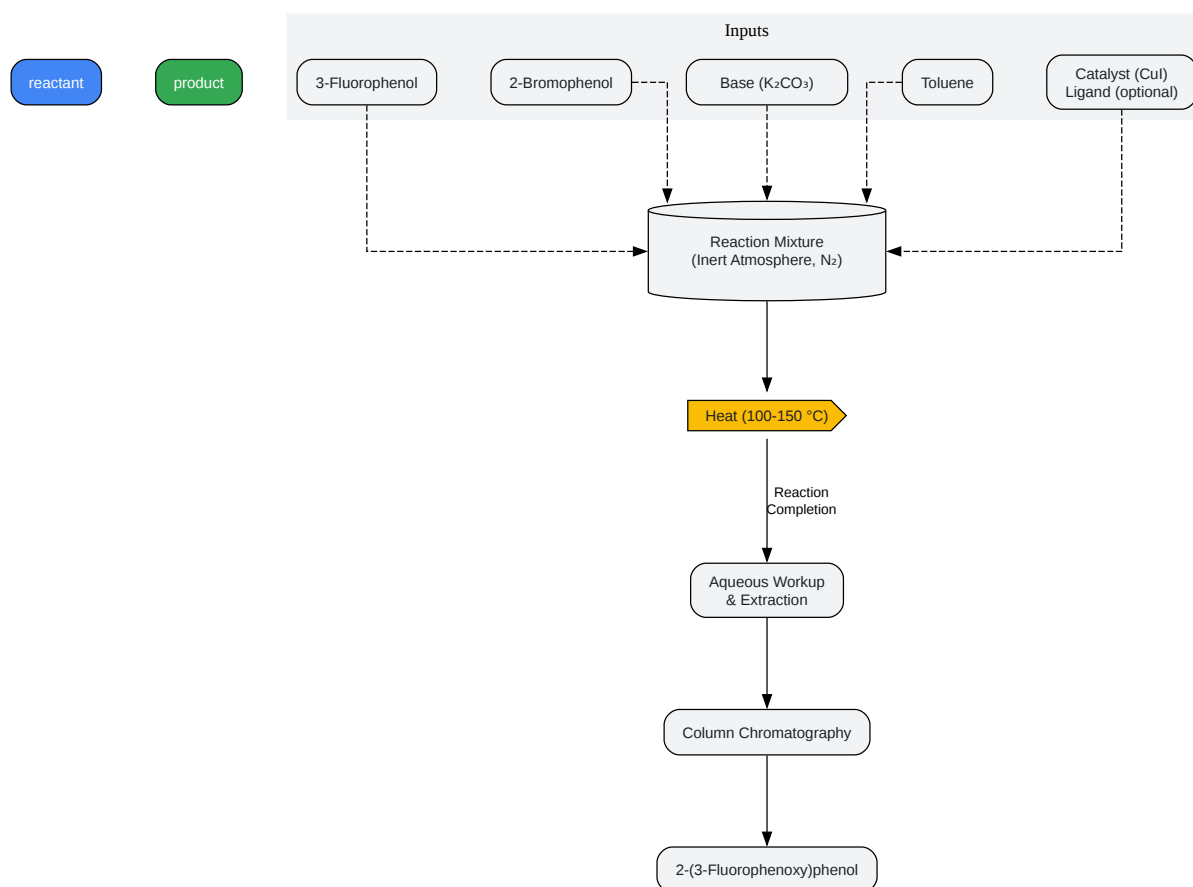
The formation of the diaryl ether bond is most effectively achieved via a copper-catalyzed cross-coupling reaction, specifically the Ullmann condensation (also known as Ullmann ether synthesis).[7][8] This reaction is a robust and widely adopted method for coupling an aryl halide with a phenol.

Causality and Mechanistic Insight

The proposed synthesis involves the coupling of 2-bromophenol with 3-fluorophenol. The key components of this reaction are:

- **Copper(I) Catalyst (e.g., CuI):** The catalyst is central to the reaction. The mechanism, while complex, is believed to involve the formation of a copper(I) phenoxide intermediate. This species then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the diaryl ether product and regenerate the active copper catalyst.[\[7\]](#)[\[9\]](#)
- **Base (e.g., K_2CO_3 , CS_2CO_3):** A base is essential to deprotonate the phenol (in this case, 3-fluorophenol), forming the corresponding phenoxide. This phenoxide is a much stronger nucleophile than the neutral phenol, which is critical for the reaction to proceed efficiently.
- **Ligand (e.g., 1,10-Phenanthroline, N,N'-Dimethylethylenediamine):** While not always required, the addition of a ligand can stabilize the copper catalyst, increase its solubility, and accelerate the reaction, often allowing for lower reaction temperatures.[\[10\]](#)
- **High-Boiling Aprotic Solvent (e.g., Toluene, DMF, Dioxane):** The Ullmann reaction typically requires high temperatures (100-200 °C) to overcome the activation energy of the C-O bond formation.[\[10\]](#)[\[11\]](#)

The logical workflow for this synthesis is depicted below.



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Caption: Ullmann condensation workflow for the synthesis of **2-(3-Fluorophenoxy)phenol**.

Applications in Research and Drug Development

The true value of **2-(3-Fluorophenoxy)phenol** lies in its utility as a structural motif and chemical intermediate.

Role as a Bioactive Scaffold

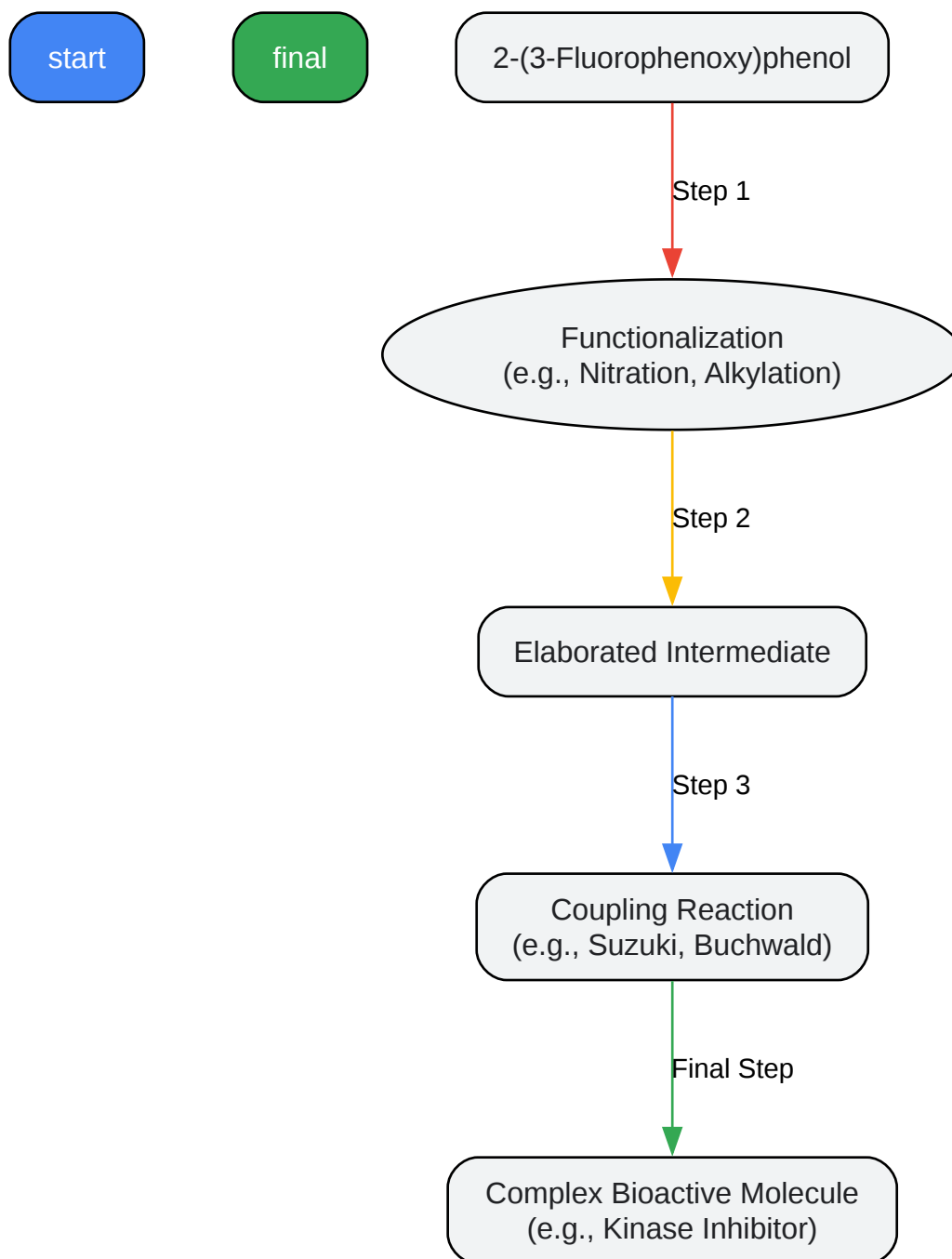
Phenols and phenolic ethers are recurring motifs in a significant number of FDA-approved small-molecule pharmaceuticals.^[12] The diaryl ether linkage provides a balance of rigidity and conformational flexibility, which is often ideal for fitting into the binding pockets of enzymes and receptors.

Impact of Fluorine Substitution

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry.^[2] The 3-fluoro substituent on the phenoxy ring can:

- **Block Metabolic Oxidation:** The C-F bond is exceptionally strong, preventing metabolic hydroxylation at that position, which can increase the drug's half-life.^[2]
- **Modulate Acidity (pKa):** The electron-withdrawing nature of fluorine can subtly alter the acidity of the phenolic hydroxyl group, which can affect ionization state and target binding.
- **Enhance Binding Affinity:** Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, enhancing potency.^[1]

This makes **2-(3-Fluorophenoxy)phenol** an attractive starting point for synthesizing novel inhibitors, receptor antagonists, or other potential therapeutic agents.



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Caption: Hypothetical synthetic pathway utilizing the target compound as a core scaffold.

Experimental Protocols

The following protocols are generalized procedures and should be adapted and optimized based on specific laboratory conditions and analytical findings. A thorough risk assessment

should be conducted before any experimental work.[3]

Protocol 1: Synthesis via Ullmann Condensation

Objective: To synthesize **2-(3-Fluorophenoxy)phenol**.

Materials:

- 3-Fluorophenol (1.0 eq)
- 2-Bromophenol (1.1 eq)
- Potassium Carbonate (K_2CO_3), anhydrous (2.5 eq)
- Copper(I) Iodide (CuI) (0.1 eq)
- Toluene, anhydrous
- Ethyl Acetate
- Brine (saturated NaCl solution)
- Magnesium Sulfate ($MgSO_4$), anhydrous
- Silica Gel for column chromatography

Procedure:

- **Vessel Preparation:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-fluorophenol, 2-bromophenol, and anhydrous potassium carbonate.
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
- **Reagent Addition:** Under a positive pressure of inert gas, add copper(I) iodide and anhydrous toluene to the flask.

- **Reaction:** Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
- **Cooling & Filtration:** Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the copper catalyst.
- **Extraction:** Transfer the filtrate to a separatory funnel. Wash sequentially with 1M NaOH (to remove unreacted phenol), water, and finally with brine.
- **Drying & Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

Protocol 2: Purity Analysis by HPLC

Objective: To determine the purity of the synthesized product.

Materials:

- Synthesized **2-(3-Fluorophenoxy)phenol** sample
- HPLC-grade Acetonitrile
- HPLC-grade Water
- Formic Acid (or Trifluoroacetic Acid)
- C18 Reverse-Phase HPLC column

Procedure:

- **Sample Preparation:** Prepare a stock solution of the sample at approximately 1 mg/mL in acetonitrile.

- Mobile Phase Preparation: Prepare two mobile phases:
 - Mobile Phase A: Water with 0.1% Formic Acid
 - Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- HPLC Method:
 - Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 5-10 µL.
 - Detector: UV, set to an appropriate wavelength (e.g., 254 nm).
 - Gradient: A typical gradient might be:
 - 0-2 min: 10% B
 - 2-15 min: 10% to 95% B
 - 15-18 min: 95% B
 - 18-20 min: 95% to 10% B (re-equilibration)
- Analysis: Inject the sample and run the method. The purity can be calculated based on the relative peak area of the main product peak compared to the total area of all peaks in the chromatogram.

Safety and Handling

No specific safety data sheet (SDS) is available for **2-(3-Fluorophenoxy)phenol**. Therefore, safety precautions must be based on the potential hazards of its structural components: phenols and fluorinated aromatic compounds.[\[13\]](#)[\[14\]](#)

- General Hazards: Phenolic compounds are often corrosive and can cause severe skin burns and eye damage. They can be toxic if swallowed, inhaled, or absorbed through the skin.[\[14\]](#)

- **Handling:** All manipulations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, is mandatory.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents, heat, and sources of ignition. Diaryl ethers can be sensitive to light and air.^{[6][15]}

Hazard Class	Pictogram	Precautionary Statements (Anticipated)
Acute Toxicity	GHS06 (Toxic)	P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.
Skin Corrosion/Irritation	GHS05 (Corrosive)	P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.

Conclusion

2-(3-Fluorophenoxy)phenol represents a strategically important building block for chemical research. Its synthesis, primarily through the Ullmann condensation, is well-established in principle. The presence of both a reactive phenol handle and a metabolically robust fluorinated ring makes it a versatile platform for developing novel molecules with potential applications in pharmaceuticals and advanced materials. Proper adherence to established synthesis and safety protocols is essential for its successful and safe utilization in the laboratory.

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